molecular formula C7H5ClO4 B1648551 2-Chloro-3,5-dihydroxybenzoic acid

2-Chloro-3,5-dihydroxybenzoic acid

Cat. No.: B1648551
M. Wt: 188.56 g/mol
InChI Key: ONYBTYIVIZTLHT-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dihydroxybenzoic acid (CAS: 87251-21-6) is a substituted benzoic acid derivative with a molecular weight of 188.56 g/mol . Its structure features hydroxyl groups at positions 3 and 5 and a chlorine atom at position 2. This arrangement confers unique physicochemical properties, including hydrogen-bonding capability and acidity, which influence its reactivity and applications in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

2-chloro-3,5-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYBTYIVIZTLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
2-Chloro-3,5-dihydroxybenzoic acid 87251-21-6 2-Cl, 3-OH, 5-OH 188.56 High polarity due to hydroxyl groups; potential for hydrogen bonding .
2-Chloro-3,5-dinitrobenzoic acid 2497-91-8 2-Cl, 3-NO₂, 5-NO₂ 246.56 Electron-withdrawing nitro groups enhance electrophilic reactivity .
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 189283-53-2 2-OH, 3-Cl, 4-F, 5-Cl 225.00 (approx.) Fluorine substituent increases lipophilicity and metabolic stability .
3-Chloro-2-hydroxybenzoic acid 1829-32-9 2-OH, 3-Cl 172.57 Simpler structure with fewer substituents; lower molecular complexity .

Reactivity Differences

  • Electrophilic Substitution : Nitro groups in 2-chloro-3,5-dinitrobenzoic acid deactivate the aromatic ring, directing further substitution to meta positions. In contrast, hydroxyl groups in 2-chloro-3,5-dihydroxybenzoic acid activate the ring for ortho/para substitution .
  • Hydrogen Bonding : The dihydroxy derivative forms intramolecular hydrogen bonds, affecting solubility and crystal packing , whereas nitro-substituted analogs exhibit stronger intermolecular interactions due to dipole-dipole forces.

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